3-(3-Bromophenyl)oxetane
Overview
Description
“3-(3-Bromophenyl)oxetane” is a chemical compound with the CAS Number: 1044507-52-9 . It has a molecular weight of 213.07 and its IUPAC name is 3-(3-bromophenyl)oxetane . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of oxetanes, including “3-(3-Bromophenyl)oxetane”, has been a topic of research in recent years . The synthetic methods reported in the literature often involve engineering of the required substrates, or the use of complex starting materials, including epoxides .
Molecular Structure Analysis
The InChI code for “3-(3-Bromophenyl)oxetane” is 1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“3-(3-Bromophenyl)oxetane” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . Its molecular weight is 213.07 .
Scientific Research Applications
1. Synthesis and Reactivity in Medicinal Chemistry
- Application : Oxetanes, including “3-(3-Bromophenyl)oxetane”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic tool .
- Method : The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method was reported that used the sodium anion of an NTs-sulfoximine . Treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide resulted in oxetanes in good yields .
- Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
2. Photoredox Method in Organic Synthesis
- Application : Oxetanes are strained four-membered heterocycles containing an oxygen atom, which are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
- Method : The researchers demonstrate a method to obtain these structures, by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
- Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .
3. Oxetane Formation through Epoxide Opening
- Application : Oxetane formation through epoxide opening is a common method used in organic synthesis . This method has been used to access a range of oxetane derivatives .
- Method : The method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
- Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
4. Synthesis of Spirocycles
- Application : Oxetanes are used in the synthesis of spirocycles . Spirocycles are a type of cyclic compound characterized by two or more rings sharing a single atom .
- Method : The method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
- Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .
5. Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
- Application : This method involves the formation of oxetanes from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
- Method : The method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
- Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
6. Synthesis of Spirocyclic Azetidine-Oxetane
- Application : This method involves the generation of a spirocyclic azetidine-oxetane .
- Method : The method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
- Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . They also demonstrate oxetane formation with more complex alcohols such as pregnenolone or galactose .
Safety And Hazards
The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .
Future Directions
Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .
properties
IUPAC Name |
3-(3-bromophenyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHAXGIHOUCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703912 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)oxetane | |
CAS RN |
1044507-52-9 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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